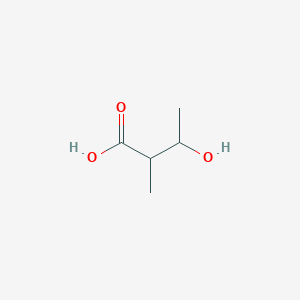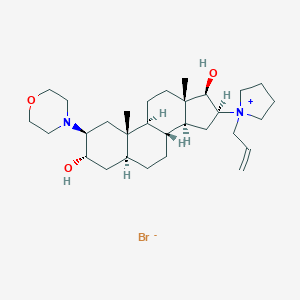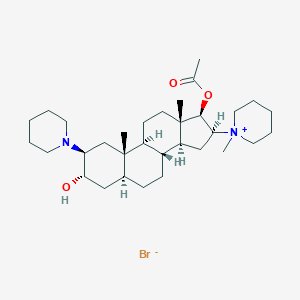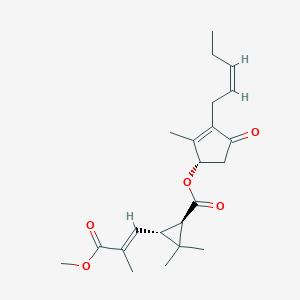
2-Methyl-2-(4-methylphenyl)propanoic acid
Overview
Description
2-Methyl-2-(4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C11H14O2 . It is an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .
Synthesis Analysis
This compound can be synthesized from the reaction of pinonic acid with bromine in water . It is also an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(4-methylphenyl)propanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid include a melting point of 80-81 °C and a boiling point of 120-125 °C . The density is approximately 1.067±0.06 g/cm3 .Scientific Research Applications
Application in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
“2-Methyl-2-(4-methylphenyl)propanoic acid” is used as a certified reference material and pharmaceutical secondary standard . It is typically used in quality control and method development for qualitative and quantitative analyses .
Methods of Application or Experimental Procedures
The compound is used in various analytical applications. It is often used in pharma release testing, where it serves as a standard for verifying the quality of pharmaceutical products . It is also used in method development for qualitative and quantitative analyses, where it helps in the calibration and validation of analytical methods .
Results or Outcomes
The use of “2-Methyl-2-(4-methylphenyl)propanoic acid” as a reference standard ensures the accuracy and reliability of analytical results in the pharmaceutical industry . This contributes to the quality assurance of pharmaceutical products and the development of robust analytical methods .
Use as an Ibuprofen Impurity
Summary of the Application
“2-Methyl-2-(4-methylphenyl)propanoic acid” is known as an impurity of Ibuprofen . Ibuprofen is a commonly used nonsteroidal anti-inflammatory drug (NSAID) and this compound is one of the byproducts formed during its synthesis .
Methods of Application or Experimental Procedures
This compound is used in the quality control of Ibuprofen production.
Results or Outcomes
The detection of this impurity helps in maintaining the quality of Ibuprofen. It ensures that the final product is safe for consumption and meets the required standards .
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBWXXRCCHGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494717 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenyl)propanoic acid | |
CAS RN |
20430-18-6 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)


